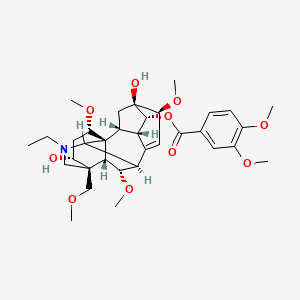
Falaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Falaconitine is a methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Falaconitine has been studied for its effects on cardiovascular diseases. Research indicates that it can enhance cardiac function and has antiarrhythmic properties. It acts on ion channels, influencing the electrophysiological activity of cardiac myocytes, which can be beneficial in treating conditions like atrial fibrillation and other arrhythmias .
Table 1: Cardiovascular Effects of this compound
| Effect | Mechanism of Action | Reference |
|---|---|---|
| Cardiotonic | Enhances myocardial contractility | |
| Antiarrhythmic | Modulates Na+, Ca2+, and K+ currents | |
| Reduces Inflammation | Inhibits pro-inflammatory cytokines |
Pain Management
This compound exhibits analgesic properties, making it a candidate for pain management therapies. Its neurotoxic effects have been leveraged to provide relief from chronic pain conditions .
Table 2: Pain Management Applications
| Application | Clinical Evidence | Reference |
|---|---|---|
| Chronic Pain Relief | Effective in neuropathic pain models | |
| Acute Pain Management | Used in combination with other analgesics |
Toxicity and Safety Concerns
Despite its therapeutic potential, this compound poses significant toxicity risks. The narrow therapeutic index necessitates careful dosage management to avoid adverse effects such as arrhythmias and gastrointestinal disturbances .
Table 3: Toxicity Profile of this compound
| Toxicity Type | Symptoms | Reference |
|---|---|---|
| Cardiotoxicity | Arrhythmias, tachycardia | |
| Neurological Effects | Numbness, tingling sensations | |
| Gastrointestinal | Nausea, vomiting |
Case Study: Aconite Poisoning
A notable case study involved two patients who experienced aconite poisoning after consuming herbal remedies containing this compound. Symptoms included tachycardia and gastrointestinal distress, highlighting the need for awareness regarding the safe use of herbal products containing this compound .
Clinical Trials
Recent clinical trials have focused on the efficacy of this compound in combination therapies for cardiovascular diseases. These studies aim to elucidate its synergistic effects with other pharmacological agents while minimizing toxicity through innovative delivery methods such as nanoparticle encapsulation .
Future Directions in Research
The ongoing research into this compound's structure-activity relationships is critical for developing safer derivatives with enhanced therapeutic profiles. Investigations into its molecular mechanisms may pave the way for novel applications in both pharmacology and toxicology.
Table 4: Future Research Directions
| Focus Area | Potential Outcomes |
|---|---|
| Structure-Activity Relationship Studies | Identification of safer derivatives |
| Nanoparticle Delivery Systems | Reduced toxicity and improved efficacy |
Eigenschaften
CAS-Nummer |
62926-57-2 |
|---|---|
Molekularformel |
C34H47NO10 |
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
[(1S,2R,3S,4R,5S,6S,9R,13R,14R,16S,17S,18R)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-7-en-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C34H47NO10/c1-8-35-15-32(16-39-2)22(36)13-24(43-6)34-19-14-33(38)23(42-5)12-18(26(29(34)35)27(44-7)28(32)34)25(19)30(33)45-31(37)17-9-10-20(40-3)21(11-17)41-4/h9-12,19,22-30,36,38H,8,13-16H2,1-7H3/t19-,22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
AWCSAXLOUNZFKK-TUCMIPCLSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC)OC)O)COC |
Isomerische SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)C5=C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC)OC)O)COC |
Kanonische SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC)OC)O)COC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















